Adiponitrile
Overview
Description
Adiponitrile is an organic compound with the chemical formula (CH₂)₄(CN)₂. This viscous, colorless dinitrile is a crucial intermediate in the production of Nylon 6,6, a widely used synthetic polymer. This compound is primarily produced through two methods: the thermal hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile .
Synthetic Routes and Reaction Conditions:
-
Thermal Hydrocyanation of Butadiene:
-
Electrochemical Hydrodimerization of Acrylonitrile:
Industrial Production Methods:
-
Nickel-Catalyzed Hydrocyanation:
-
Vapor-Phase Nitrilation of Dimethyl Adipate:
- An environmentally benign route involves the direct vapor-phase nitrilation of dimethyl adipate with ammonia in a fixed-bed reactor. This method achieves high selectivity and conversion rates .
Types of Reactions:
-
Hydrogenation:
-
Hydrolysis:
Common Reagents and Conditions:
-
Hydrogenation:
Reagents: Nickel-based catalysts doped with potassium oxide and lanthana.
Conditions: Conducted under atmospheric pressure and in the absence of ammonia.
-
Hydrolysis:
Reagents: Water or aqueous solutions under near-critical conditions.
Conditions: High temperatures and pressures to achieve efficient hydrolysis.
Major Products:
6-Aminocapronitrile: Produced from the partial hydrogenation of this compound.
Adipic Acid: Produced from the hydrolysis of this compound.
Mechanism of Action
Target of Action
Adiponitrile is an organic compound with the chemical formula (CH2)4(CN)2 . It is primarily used as a precursor in the production of Nylon 6,6 . The primary targets of this compound are therefore the biochemical processes involved in the synthesis of this polymer.
Mode of Action
This compound is produced through the nickel-catalysed hydrocyanation of butadiene . The net reaction is:
CH2=CHCH=CH2+2HCN→NC(CH2)4CNCH_2=CHCH=CH_2 + 2 HCN \rightarrow NC(CH_2)_4CNCH2=CHCH=CH2+2HCN→NC(CH2)4CN
. This process involves several stages, the first of which involves monohydrocyanation (the addition of one molecule of HCN), affording isomers of pentenenitriles as well as 2- and 3-methylbutanenitriles .Biochemical Pathways
The production of this compound involves the hydrocyanation of butadiene, a process that has been developed and optimized over the years . The reaction is catalyzed by nickel and involves the addition of hydrogen cyanide to butadiene . The resulting this compound can then be used in the synthesis of hexamethylenediamine, a key component of Nylon 6,6 .
Pharmacokinetics
It’s worth noting that this compound is a colorless liquid with a density of 951 mg/ml and a boiling point of 2951°C . It is soluble in water at a concentration of 50 g/L at 20°C .
Result of Action
The primary result of the action of this compound is the production of hexamethylenediamine, which is used in the production of Nylon 6,6 . This polymer has a wide range of applications, including in the manufacture of textiles, carpets, plastic parts, and more .
Safety and Hazards
Adiponitrile is combustible and can react violently with strong oxidants . It is recommended to ensure good ventilation at the workplace, keep ignition sources away, and protect against electrostatic charges . It is also advised to wear protective gloves, chemical-resistant clothing, and positive pressure self-contained breathing apparatus (SCBA) .
Future Directions
The global adiponitrile market size was valued at USD 9.69 billion in 2022 and is anticipated to grow at a compound annual growth rate (CAGR) of 8.2% from 2022 to 2030 . This growth is attributable to its increasing application as feedstock in the manufacturing of HDI & nylon 6,6, which are further used in different end-use industries . The synthesis of this compound via the biocatalytic route enables a high regio- and chemo-selective approach toward dinitriles without using hydrogen cyanide or harsh reaction conditions . This is expected to offer various opportunities for the growth of the market over the forecast period .
Biochemical Analysis
Biochemical Properties
Adiponitrile plays a role in various biochemical reactions, particularly in the context of its industrial applications. It interacts with several enzymes and proteins during its synthesis and subsequent transformations. For instance, aldoxime dehydratases (Oxds) are enzymes that facilitate the biocatalytic production of this compound from aldoximes . These enzymes enable a highly selective synthesis process, avoiding the use of hazardous chemicals like hydrogen cyanide.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydrocyanation process, which converts butadiene to this compound, involves the catalytic action of nickel complexes . These complexes facilitate the addition of hydrogen cyanide to butadiene, resulting in the formation of this compound. This reaction highlights the importance of enzyme and catalyst interactions in the production of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factorsStudies have shown that this compound can be effectively synthesized and maintained with high yields and minimal degradation over time .
Metabolic Pathways
This compound is involved in metabolic pathways related to its conversion to hexane-1,6-diamine. This conversion process involves several enzymes and cofactors that facilitate the transformation. The metabolic flux and levels of metabolites associated with this compound can influence its overall impact on cellular metabolism .
Scientific Research Applications
Adiponitrile has a wide range of applications in scientific research and industry:
-
Chemistry:
-
Biology and Medicine:
-
Industry:
Comparison with Similar Compounds
Glutaronitrile: Another aliphatic dinitrile used in the production of polyamides.
Hexanedinitrile: Similar in structure but with different industrial applications.
Uniqueness:
- Adiponitrile’s primary use in the production of Nylon 6,6 sets it apart from other dinitriles. Its production methods, particularly the electrochemical hydrodimerization of acrylonitrile, are unique and environmentally friendly .
Properties
IUPAC Name |
hexanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGRAWJCKBQKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2, Array | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021936 | |
Record name | Hexanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid, Water-white, practically odorless, oily liquid;[Note: A solid below 34 degrees F; Forms cyanide in the body; [NIOSH], ODOURLESS OILY COLOURLESS LIQUID., Water-white, practically odorless, oily liquid., Water-white, practically odorless, oily liquid. [Note: A solid below 34 °F. Forms cyanide in the body.] | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexanedinitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adiponitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/160 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
563 °F at 760 mmHg (EPA, 1998), 295 °C @ 760 mm Hg, 295 °C, 563 °F | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ADIPONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
199.4 °F (EPA, 1998), 93 °C, 200 °F (93 °C) (OPEN CUP), 159 °C c.c., 199 °F (open cup), (oc) 199 °F | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Adiponitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/160 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ADIPONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 73 °F (NTP, 1992), Sol in alc, chloroform, Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons., In water, 8.0X10+4 mg/l @ 20 °C., Solubility in water, g/l at 20 °C: 50-100 (good), 4.5% | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ADIPONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.965 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9676 g/ml @ 20 °C, Relative density (water = 1): 0.97, 0.97 | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ADIPONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.73 (air= 1), Relative vapor density (air = 1): 3.7, 3.73 | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ADIPONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
2 mmHg at 246 °F (NTP, 1992), 0.000679 [mmHg], 6.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3, 0.002 mmHg | |
Record name | ADIPONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Adiponitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/160 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
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Impurities |
Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source. | |
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Color/Form |
NEEDLES FROM ETHER, Colorless liq, Water-white, oily liquid | |
CAS No. |
111-69-3, 68411-90-5 | |
Record name | ADIPONITRILE | |
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Record name | Adiponitrile | |
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Record name | Adiponitrile | |
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Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |
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Record name | Hexanedinitrile | |
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Record name | Hexanedinitrile | |
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Record name | Hexanedinitrile | |
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Record name | Adiponitrile | |
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Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |
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Record name | ADIPONITRILE | |
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Record name | ADIPONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
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Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
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Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
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Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AV280DE8.html | |
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Melting Point |
36.1 °F (EPA, 1998), 1-3 °C, 1 °C, 34 °F | |
Record name | ADIPONITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/2309 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |
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Record name | ADIPONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |
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Record name | ADIPONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/129 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Adiponitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main industrial methods for adiponitrile production?
A1: Several methods exist for this compound production, each with its own advantages and drawbacks:
- Electrolytic Dimerization of Acrylonitrile: This method, while potentially environmentally friendly, faces challenges in efficiency and by-product formation. Recent research focuses on improving this method by optimizing reaction conditions and using pulsed currents to enhance yield and selectivity [].
- Hydrocyanation of Butadiene: This is a widely used industrial process involving two steps. First, butadiene reacts with hydrogen cyanide to form 3-pentenenitrile. Subsequently, 3-pentenenitrile undergoes hydrocyanation to yield this compound. [, , ].
- Catalytic Ammonification of Adipic Acid: This process involves reacting adipic acid with ammonia in the presence of a dehydration catalyst. Challenges lie in optimizing reaction conditions to minimize by-products and achieve high yields of good-grade this compound [, ].
Q2: Can this compound be produced from renewable resources?
A2: While current industrial methods rely on fossil fuel-derived precursors, research explores sustainable alternatives. One approach involves using biomass-derived 5-hydroxymethylfurfural (HMF) as a starting material, offering a potentially greener and more sustainable route to this compound production [].
Q3: What are the key challenges in the catalytic ammonification of adipic acid to produce this compound?
A3: This method faces challenges in achieving high yields of pure this compound. Side reactions produce by-products, necessitating extensive purification steps. Research focuses on developing efficient catalysts and optimizing reaction conditions (temperature, pressure, catalyst type) to improve yield and selectivity [, ].
Q4: How can the electrocatalytic production of this compound from acrylonitrile be improved?
A4: Recent research has explored using pulsed currents and machine learning algorithms to optimize reaction conditions, leading to improved yields and selectivity. Tailoring electrolyte composition and electrode materials also plays a crucial role in enhancing the efficiency of this method [].
Q5: What is the molecular formula, weight, and structure of this compound?
A5: this compound, also known as hexanedinitrile, has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. Its structure consists of a six-carbon chain terminated by two nitrile (-C≡N) groups [, ].
Q6: What spectroscopic techniques are used to characterize this compound?
A6: Infrared (IR) spectroscopy is commonly employed to identify the presence of specific functional groups, such as the nitrile group in this compound, which exhibits a characteristic stretching frequency. X-ray crystallography can be used to determine the crystal structure and molecular configuration of this compound in its solid state [].
Q7: What are the primary applications of this compound?
A7: The main application of this compound is in the production of hexamethylenediamine, a key monomer used in the manufacturing of Nylon 6,6. Nylon 6,6 finds extensive use in various industries, including textiles, carpets, and engineering plastics [, , ].
Q8: Can this compound be used in applications other than Nylon 6,6 production?
A8: Recent research suggests that this compound can serve as a bi-functional additive in lithium-metal batteries. It shows potential in stabilizing both the lithium metal anode and Ni-rich cathode interfaces, improving battery performance and cycle life [].
Q9: What are the environmental concerns associated with current this compound production methods?
A9: Existing industrial processes often rely on fossil fuel-derived starting materials and require harsh reaction conditions, leading to energy-intensive processes and potential environmental pollution. Additionally, some methods generate toxic by-products, raising concerns about waste management and disposal [, ].
Q10: How can the environmental impact of this compound production be mitigated?
A10: Research focuses on developing more sustainable and eco-friendly production methods. One promising approach involves utilizing renewable biomass resources like HMF. Other strategies include optimizing existing processes for higher efficiency and reduced waste generation, exploring alternative catalysts with improved selectivity, and developing effective recycling and waste management techniques [, , ].
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